molecular formula C13H28O2Sn B14667890 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane CAS No. 36887-65-7

2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane

Cat. No.: B14667890
CAS No.: 36887-65-7
M. Wt: 335.07 g/mol
InChI Key: IHEQSHRFTVIJHV-UHFFFAOYSA-N
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Description

2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane is an organotin compound with the molecular formula C₁₃H₂₈O₂Sn It is a member of the dioxastanninane family, characterized by the presence of a tin atom within a dioxastanninane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane typically involves the reaction of dibutyltin oxide with 2,2-dimethyl-1,3-propanediol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{(Bu}_2\text{SnO) + (CH}_3\text{)_2C(CH}_2\text{OH)_2} \rightarrow \text{(Bu}_2\text{SnO}_2\text{C(CH}_3\text{)_2} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert it back to dibutyltin derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the dioxastanninane ring is opened and replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed under mild conditions.

Major Products Formed

    Oxidation: Tin oxides and other organotin oxides.

    Reduction: Dibutyltin derivatives.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane involves its interaction with biological molecules through the tin atom. The tin atom can coordinate with various ligands, forming stable complexes that can disrupt biological processes. The compound can also act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane.

    Dibutyltin oxide: Another organotin compound with similar properties.

    Trimethyltin chloride: A related organotin compound used in different applications.

Uniqueness

This compound is unique due to its specific dioxastanninane ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.

Properties

CAS No.

36887-65-7

Molecular Formula

C13H28O2Sn

Molecular Weight

335.07 g/mol

IUPAC Name

2,2-dibutyl-5,5-dimethyl-1,3,2-dioxastanninane

InChI

InChI=1S/C5H10O2.2C4H9.Sn/c1-5(2,3-6)4-7;2*1-3-4-2;/h3-4H2,1-2H3;2*1,3-4H2,2H3;/q-2;;;+2

InChI Key

IHEQSHRFTVIJHV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(OCC(CO1)(C)C)CCCC

Origin of Product

United States

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